molecular formula C17H15N5O4 B14961182 2-(morpholin-4-yl)-6-(4-nitrophenyl)pyrido[4,3-d]pyrimidin-5(6H)-one

2-(morpholin-4-yl)-6-(4-nitrophenyl)pyrido[4,3-d]pyrimidin-5(6H)-one

Cat. No.: B14961182
M. Wt: 353.33 g/mol
InChI Key: OGKXRRDXFUFFPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(MORPHOLIN-4-YL)-6-(4-NITROPHENYL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE is a complex organic compound that belongs to the class of pyridopyrimidines This compound is characterized by the presence of a morpholine ring, a nitrophenyl group, and a pyridopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(MORPHOLIN-4-YL)-6-(4-NITROPHENYL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-nitroaniline with 2-chloroethanol to form 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide. This intermediate is then cyclized in the presence of a base to yield the desired pyridopyrimidine compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(MORPHOLIN-4-YL)-6-(4-NITROPHENYL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(MORPHOLIN-4-YL)-6-(4-NITROPHENYL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, while the morpholine ring can interact with various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(MORPHOLIN-4-YL)-6-(4-NITROPHENYL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE is unique due to its combination of a morpholine ring, nitrophenyl group, and pyridopyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H15N5O4

Molecular Weight

353.33 g/mol

IUPAC Name

2-morpholin-4-yl-6-(4-nitrophenyl)pyrido[4,3-d]pyrimidin-5-one

InChI

InChI=1S/C17H15N5O4/c23-16-14-11-18-17(20-7-9-26-10-8-20)19-15(14)5-6-21(16)12-1-3-13(4-2-12)22(24)25/h1-6,11H,7-10H2

InChI Key

OGKXRRDXFUFFPG-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC=C3C(=N2)C=CN(C3=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.